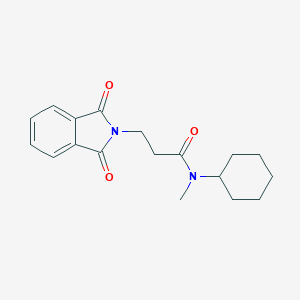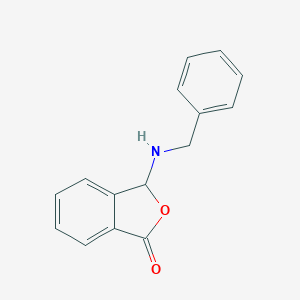![molecular formula C25H23N3O4S B241878 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ITPP, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its ability to increase the oxygen affinity of hemoglobin. This allows more oxygen to be delivered to tissues, including tumors, which are often hypoxic. By increasing the oxygenation of tumors, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can increase the effectiveness of radiation therapy and chemotherapy.
Biochemical and Physiological Effects
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects. Studies have shown that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can increase the oxygen affinity of hemoglobin, increase oxygen delivery to tissues, and improve tissue oxygenation. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have anti-inflammatory effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for lab experiments is its ability to increase the oxygenation of tumors. This makes it a valuable tool for studying the effects of hypoxia on tumor growth and response to therapy. However, one limitation of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is that it can be difficult to synthesize and may not be readily available for use in lab experiments.
将来の方向性
There are several potential future directions for research on 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the development of new therapeutic applications for 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as in the treatment of ischemic diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its effects on various physiological systems.
合成法
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the synthesis of 5-isobutyl-1,3,4-thiadiazol-2-amine, which is then reacted with 3-methoxybenzaldehyde to form 2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)ethanone. This intermediate is then reacted with methylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
科学的研究の応用
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential therapeutic applications. One of the most promising applications of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is in the treatment of cancer. Studies have shown that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can increase the oxygenation of tumors, making them more susceptible to radiation therapy and chemotherapy.
特性
製品名 |
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C25H23N3O4S |
分子量 |
461.5 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-13(2)10-19-26-27-25(33-19)28-21(15-6-5-7-16(12-15)31-4)20-22(29)17-11-14(3)8-9-18(17)32-23(20)24(28)30/h5-9,11-13,21H,10H2,1-4H3 |
InChIキー |
XBDKJTWSQJCQTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=CC=C5)OC |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)
![ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241799.png)

![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)

![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)
![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)

![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)